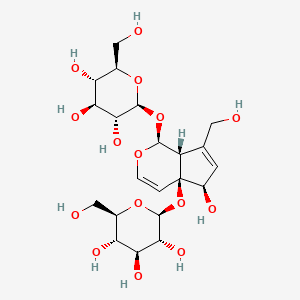
MUT056399
描述
MUT056399 is a highly potent inhibitor of the FabI enzyme, which is essential for the growth of both Staphylococcus aureus and Escherichia coli. This compound has shown significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-susceptible, methicillin-resistant, linezolid-resistant, and multidrug-resistant strains .
化学反应分析
MUT056399 primarily undergoes inhibition reactions as it targets the FabI enzyme. The compound does not exhibit activity against bacteria using the FabK enzyme but shows activity against FabI-containing Gram-negative bacilli . The major product formed from these reactions is the inhibition of bacterial growth, particularly in strains of Staphylococcus aureus and Escherichia coli.
科学研究应用
MUT056399 has significant scientific research applications, particularly in the field of antibacterial drug development. It has been shown to be effective in vitro against various strains of Staphylococcus aureus and coagulase-negative staphylococci . In vivo studies have demonstrated its efficacy in protecting mice from lethal systemic infections induced by methicillin-susceptible, methicillin-resistant, and vancomycin-intermediate Staphylococcus aureus strains . These properties make this compound a promising candidate for the development of new antibacterial drugs to treat severe staphylococcal infections.
作用机制
MUT056399 exerts its effects by specifically inhibiting the FabI enzyme, which is a key regulator in controlling the elongation of the acyl chain for saturated fatty acid and unsaturated fatty acid synthesis in bacteria . By inhibiting this enzyme, this compound disrupts the fatty acid biosynthesis pathway, leading to the inhibition of bacterial growth and survival.
相似化合物的比较
MUT056399 is unique in its specific inhibition of the FabI enzyme. Similar compounds that target the FabI enzyme include triclosan and isoniazid, which also inhibit the fatty acid biosynthesis pathway. this compound has shown a broader spectrum of activity against various strains of Staphylococcus aureus and Escherichia coli, making it a more potent and promising candidate for antibacterial drug development .
属性
IUPAC Name |
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHARGDBJJUOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269055-85-7 | |
| Record name | FAB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAB-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
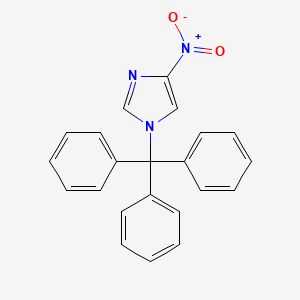
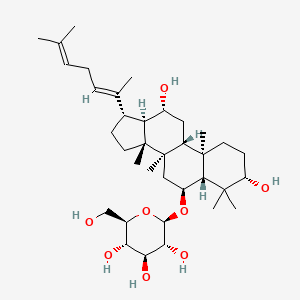
![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1139372.png)
![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)

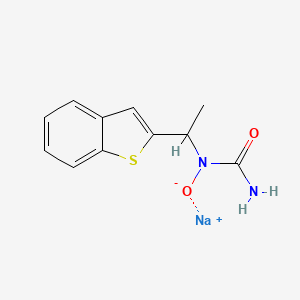
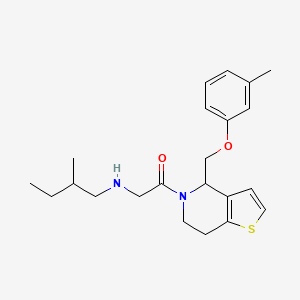
![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)

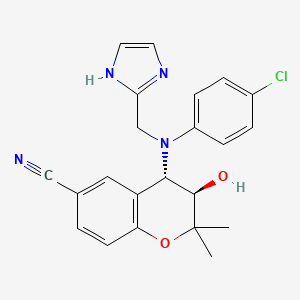

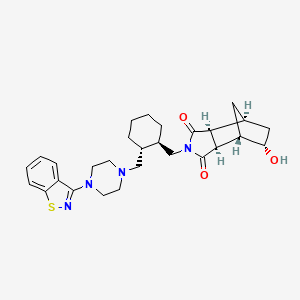
![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)
